molecular formula C12H21NO3 B2562924 tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate CAS No. 1935054-64-0

tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate

Cat. No.: B2562924
CAS No.: 1935054-64-0
M. Wt: 227.304
InChI Key: WXGBLIVTVFWNQT-UHFFFAOYSA-N
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Description

“tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate” is a chemical compound with the CAS Number: 2375269-20-6 . It has a molecular weight of 241.33 .

Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is tert-butyl ((3-hydroxyspiro [3.3]heptan-1-yl)methyl)carbamate . The InChI Code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9-10,15H,4-8H2,1-3H3, (H,14,16) .

Scientific Research Applications

Synthesis of Natural Products and Analogues

  • Natural Product Synthesis : It's used as an intermediate in the synthesis of natural products. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in synthesizing jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines (L. Tang et al., 2014).

  • Spirocyclopropanated Analogues : It's also involved in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid (Farina Brackmann et al., 2005).

Chemical Transformations and Synthesis

  • Chemical Building Blocks : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl N-hydroxycarbamate, are useful as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

  • Intermediate in Enantioselective Synthesis : It is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (M. Ober et al., 2004).

Catalysis and Reaction Mechanisms

  • Photoredox-Catalyzed Cascade Reactions : Utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a cascade pathway for assembling 3-aminochromones (Zhi-Wei Wang et al., 2022).

  • Metal-free Oxidative Reactions : Involved in metal-free oxidative ipso-carboacylation of alkynes, a novel method for difunctionalization of alkynes (Xuan-Hui Ouyang et al., 2014).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Used to investigate the molecular structures and crystallography of various compounds, such as in the study of isomorphous crystal structures (P. Baillargeon et al., 2017).

  • Interplay of Hydrogen Bonds : Analyzed for its role in forming hydrogen bonds and contributing to the three-dimensional architecture of molecular structures (U. Das et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-9(14)12(8)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBLIVTVFWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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